

N-Boc-5-bromoindole: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **N-Boc-5-bromoindole**

Cat. No.: **B060351**

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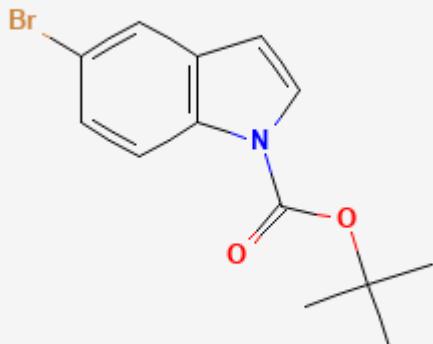
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This technical guide provides an in-depth overview of **N-Boc-5-bromoindole**, a key intermediate in the synthesis of various biologically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, formula, synthesis, and key reactions of **N-Boc-5-bromoindole**, with a focus on its application in the development of novel therapeutics.

Chemical Structure and Formula

N-Boc-5-bromoindole, systematically named tert-butyl 5-bromo-1H-indole-1-carboxylate, is a protected form of 5-bromoindole. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen, preventing its participation in reactions and allowing for selective modifications at other positions of the indole ring.

Chemical Structure:



Molecular Formula: C₁₃H₁₄BrNO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **N-Boc-5-bromoindole** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Reference
IUPAC Name	tert-butyl 5-bromoindole-1-carboxylate	[1]
CAS Number	182344-70-3	[1]
Molecular Weight	296.16 g/mol	
Appearance	Solid, white to off-white crystalline powder	
Melting Point	56-57 °C	
SMILES	CC(C)(C)OC(=O)n1ccc2cc(Br)ccc12	
InChIKey	PBWDRTGTQIXVBR-UHFFFAOYSA-N	

Synthesis of N-Boc-5-bromoindole

The synthesis of **N-Boc-5-bromoindole** is typically achieved through a two-step process, starting from indole. The first step involves the bromination of indole to yield 5-bromoindole, which is then protected with a Boc group.

Experimental Protocol: Synthesis of 5-Bromoindole

This protocol is adapted from established methods for the synthesis of 5-bromoindole.

Materials:

- Indole
- Sodium bisulfite
- Ethanol
- Water
- Acetic anhydride
- Bromine
- Sodium hydroxide (40% aqueous solution)
- Diethyl ether

Procedure:

- Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50g of indole in 100 ml of ethanol. Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water. Stir the mixture overnight. Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether, and dry.
- Acetylation: Suspend 30g of the dried sodium indoline-2-sulfonate in 300 ml of acetic anhydride. Heat the suspension to 70°C for 1 hour, then increase the temperature to 90°C

for 2 hours. Cool the mixture to room temperature, filter the solid, and wash with acetic anhydride.

- **Bromination and Deprotection:** Dissolve the acetylated intermediate in 150 ml of water at 0-5°C. Add 40g of bromine dropwise, maintaining the temperature below 5°C. Stir for 1 hour at 0-5°C, then allow it to warm to room temperature. Add a solution of 10g of sodium bisulfite in 30 ml of water to quench excess bromine. Neutralize the solution with 40% sodium hydroxide, keeping the temperature below 30°C. Heat the mixture to 50°C and stir overnight. Make the solution basic with 40% sodium hydroxide and continue stirring at 50°C for an additional 3 hours. Collect the precipitate by vacuum filtration, wash with water, and air dry to yield 5-bromoindole.

Experimental Protocol: N-Boc Protection of 5-Bromoindole

This protocol describes the protection of the 5-bromoindole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

- 5-Bromoindole
- Di-tert-butyl dicarbonate (Boc)₂O
- 4-(Dimethylamino)pyridine (DMAP)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 5-bromoindole (2.0 mmol) in dry THF (10 mL), add DMAP (0.2 mmol) and (Boc)₂O (2.2 mmol).
- Stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with EtOAc (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over MgSO₄.
- Filter the solution and concentrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford **N-Boc-5-bromoindole**.

Key Reactions and Applications in Drug Development

N-Boc-5-bromoindole is a versatile building block for the synthesis of more complex indole derivatives, primarily through palladium-catalyzed cross-coupling reactions at the C5 position. These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups, leading to compounds with potential therapeutic activities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. **N-Boc-5-bromoindole** can be coupled with a variety of boronic acids or esters to introduce new substituents at the 5-position of the indole ring.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add **N-Boc-5-bromoindole** (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
- Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired 5-substituted N-Boc-indole derivative.

Heck Coupling

The Heck reaction allows for the formation of a carbon-carbon bond between **N-Boc-5-bromoindole** and an alkene, leading to the synthesis of 5-vinylindole derivatives.

Generic Experimental Protocol for Heck Coupling:

- In a reaction flask, combine **N-Boc-5-bromoindole** (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.02 equiv.), a phosphine ligand like $\text{P}(\text{o-tolyl})_3$ (0.04 equiv.), and a base such as triethylamine (1.5 equiv.).
- Add an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
- Heat the mixture under an inert atmosphere at 80-120°C until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove the DMF and salts.
- Dry the organic phase, concentrate, and purify the product by column chromatography.

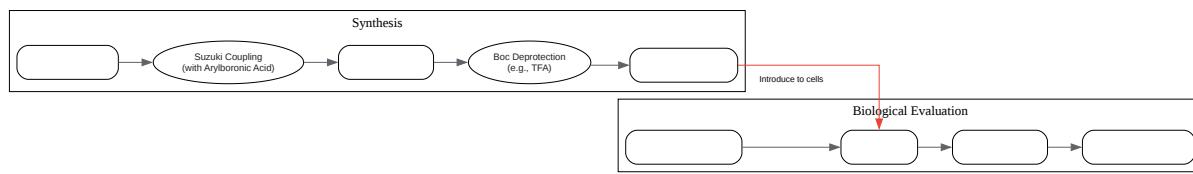
Application in Targeting Signaling Pathways

Indole derivatives synthesized from **N-Boc-5-bromoindole** are extensively investigated for their potential to modulate key cellular signaling pathways implicated in diseases such as

cancer. Two prominent pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.

Experimental Workflow: Synthesis and Evaluation of a Bioactive Indole Derivative

The following diagram illustrates a typical workflow for the synthesis of a hypothetical bioactive indole derivative from **N-Boc-5-bromoindole** and its subsequent biological evaluation.

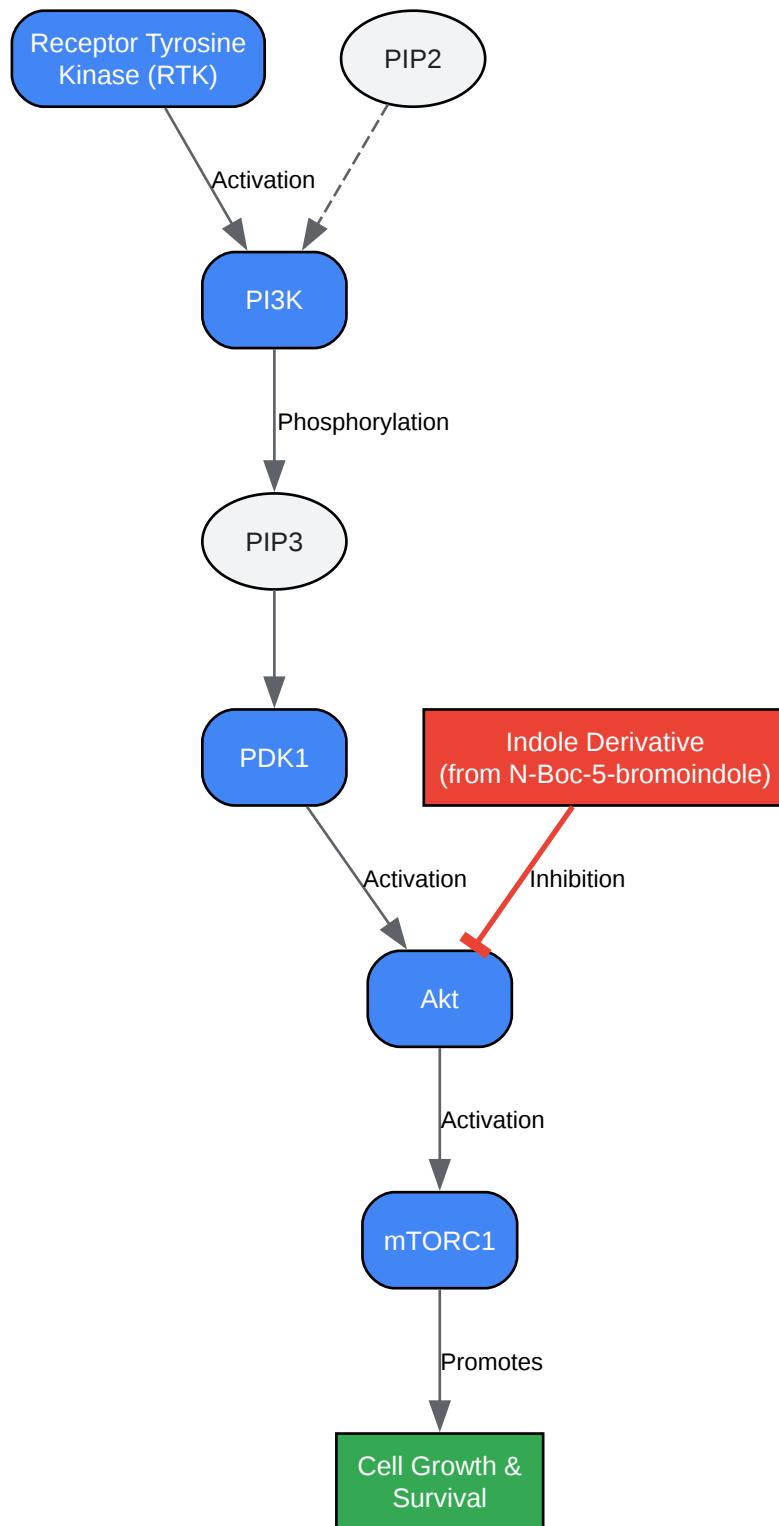


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Caption: Experimental workflow from synthesis to biological evaluation.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Many indole-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and a hypothetical point of inhibition by a derivative of **N-Boc-5-bromoindole**.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition point.

This technical guide serves as a foundational resource for researchers working with **N-Boc-5-bromoindole**. The provided protocols and pathway diagrams offer a starting point for the design and execution of experiments aimed at the discovery of novel therapeutic agents.

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